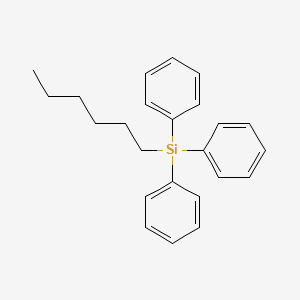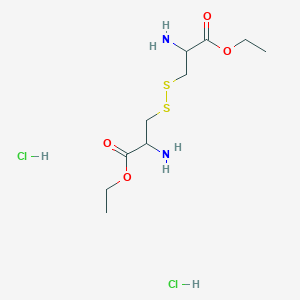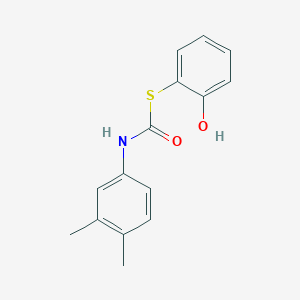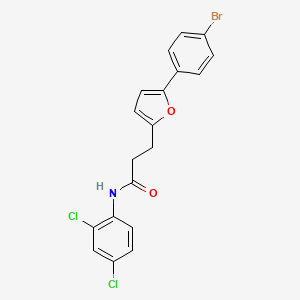
3-(5-(4-Bromophenyl)-2-furyl)-N-(2,4-dichlorophenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-(4-Bromophenyl)-2-furyl)-N-(2,4-dichlorophenyl)propanamide is a synthetic organic compound characterized by the presence of bromine, chlorine, and furan functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(4-Bromophenyl)-2-furyl)-N-(2,4-dichlorophenyl)propanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Amidation: The final step involves the formation of the amide bond between the furan derivative and the dichlorophenylamine. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(5-(4-Bromophenyl)-2-furyl)-N-(2,4-dichlorophenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while substitution of the bromine atom can result in various substituted derivatives.
Scientific Research Applications
3-(5-(4-Bromophenyl)-2-furyl)-N-(2,4-dichlorophenyl)propanamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocycles and natural product analogs.
Material Science: The compound’s unique structural features make it suitable for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(5-(4-Bromophenyl)-2-furyl)-N-(2,4-dichlorophenyl)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of bromine and chlorine atoms can enhance the compound’s binding affinity and specificity for certain biological targets.
Comparison with Similar Compounds
Similar Compounds
3-(5-(4-Chlorophenyl)-2-furyl)-N-(2,4-dichlorophenyl)propanamide: Similar structure but with a chlorine atom instead of bromine.
3-(5-(4-Bromophenyl)-2-thienyl)-N-(2,4-dichlorophenyl)propanamide: Similar structure but with a thiophene ring instead of furan.
Uniqueness
The uniqueness of 3-(5-(4-Bromophenyl)-2-furyl)-N-(2,4-dichlorophenyl)propanamide lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of both bromine and chlorine atoms, along with the furan ring, can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications.
Properties
CAS No. |
853330-91-3 |
|---|---|
Molecular Formula |
C19H14BrCl2NO2 |
Molecular Weight |
439.1 g/mol |
IUPAC Name |
3-[5-(4-bromophenyl)furan-2-yl]-N-(2,4-dichlorophenyl)propanamide |
InChI |
InChI=1S/C19H14BrCl2NO2/c20-13-3-1-12(2-4-13)18-9-6-15(25-18)7-10-19(24)23-17-8-5-14(21)11-16(17)22/h1-6,8-9,11H,7,10H2,(H,23,24) |
InChI Key |
RICWJUDMIUIABV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)CCC(=O)NC3=C(C=C(C=C3)Cl)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Bicyclo[4.1.0]hept-2-en-7-yl)(trimethyl)silane](/img/structure/B11944194.png)
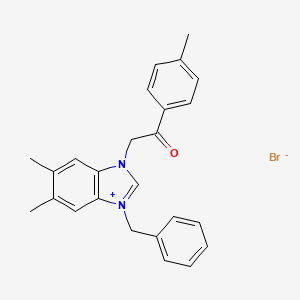


![disodium;[3-[[(2R)-2,3-bis[[(Z)-tetradec-9-enoyl]oxy]propoxy]-oxidophosphoryl]oxy-2-hydroxypropyl] [(2R)-2,3-bis[[(Z)-tetradec-9-enoyl]oxy]propyl] phosphate](/img/structure/B11944205.png)


![3,3-Dimethyl-1,5,9-trioxaspiro[5.5]undec-7-ene](/img/structure/B11944209.png)
![Bicyclo[6.1.0]non-4-ene](/img/structure/B11944233.png)

